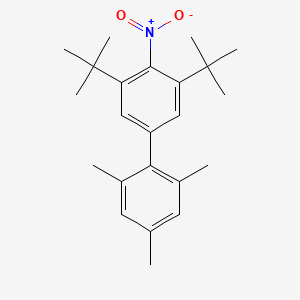![molecular formula C11H11IN2O B12544237 3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one CAS No. 821795-02-2](/img/structure/B12544237.png)
3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a dimethylamino group, an iodine atom, and a methylene bridge attached to an indole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS).
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.
Formation of the Methylene Bridge: The methylene bridge can be formed through a condensation reaction involving formaldehyde or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or halides.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as thiols, amines, halides, often in the presence of a base.
Condensation: Aldehydes, ketones, acidic or basic catalysts.
Major Products
Oxidation: Oxidized derivatives of the indole core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted indole derivatives with different functional groups.
Condensation: Larger molecules formed through the addition of aldehydes or ketones.
科学的研究の応用
3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The exact mechanism may vary based on the specific application and target.
類似化合物との比較
Similar Compounds
3-[(Dimethylamino)methylidene]furan-2(3H)-thione: Similar structure with a furan ring instead of an indole core.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Contains a dimethylamino group and is used in peptide synthesis.
3-[(Dimethylamino)methylidene]pyridine: Similar structure with a pyridine ring.
Uniqueness
3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one is unique due to the presence of the iodine atom and the indole core, which confer specific chemical properties and potential biological activities. Its structure allows for diverse chemical modifications and applications in various fields of research.
特性
CAS番号 |
821795-02-2 |
|---|---|
分子式 |
C11H11IN2O |
分子量 |
314.12 g/mol |
IUPAC名 |
3-(dimethylaminomethylidene)-4-iodo-1H-indol-2-one |
InChI |
InChI=1S/C11H11IN2O/c1-14(2)6-7-10-8(12)4-3-5-9(10)13-11(7)15/h3-6H,1-2H3,(H,13,15) |
InChIキー |
SZRDZFQVQURZIK-UHFFFAOYSA-N |
正規SMILES |
CN(C)C=C1C2=C(C=CC=C2I)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


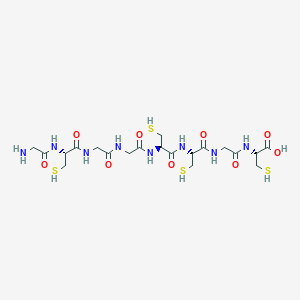
![2-Butyl-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl]furan](/img/structure/B12544162.png)
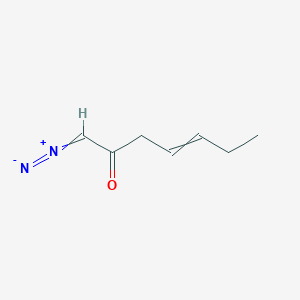
![2,2'-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline](/img/structure/B12544172.png)

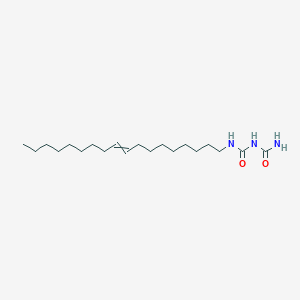
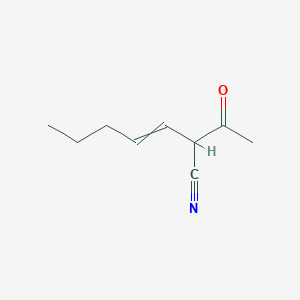
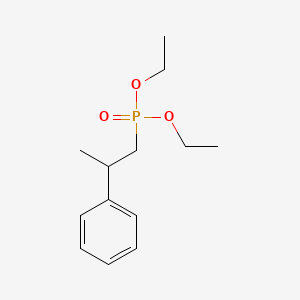
![Bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone](/img/structure/B12544199.png)
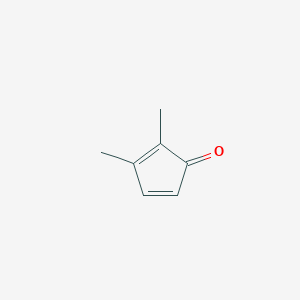


![1H-Pyrazole, 1-[(4-methoxyphenyl)methyl]-, 2-oxide](/img/structure/B12544219.png)
